![molecular formula C16H18N2O4S B2648522 N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide CAS No. 338750-55-3](/img/structure/B2648522.png)
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide, also known as NSPA, is a synthetic compound . It has a CAS Number of 338750-55-3 and a molecular weight of 334.4 . The IUPAC name for this compound is N-(4-{[(2-hydroxy-1-phenylethyl)amino]sulfonyl}phenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide is 1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide is a glass-like substance . More detailed physical and chemical properties are not available in the web search results.Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide exhibits anti-inflammatory and analgesic effects. Researchers have investigated its potential as a pain-relieving agent, akin to paracetamol (acetaminophen) . Understanding its mechanism of action and efficacy can aid in developing novel pain management strategies.
SHP1 Inhibition for Disease Treatment
Efficient methods for inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity are crucial for diagnosing and treating related diseases. N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide could play a role in this context . Further studies are needed to explore its potential as an SHP1 inhibitor.
Drug Modification and Synthesis
Researchers have explored N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide as a synthetic intermediate for drug modification. Its chemical structure allows for modifications that enhance drug properties, such as solubility, bioavailability, and target specificity . Investigating its role in drug design and optimization is essential.
Anticancer Activity
Although limited information is available, some studies suggest that N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide may exhibit anticancer properties. Researchers have explored its effects on cancer cell lines, warranting further investigation . Understanding its mechanisms and potential targets could lead to novel cancer therapies.
Biological Imaging and Labeling
The compound’s sulfonamide group makes it amenable to labeling with fluorescent dyes or radioisotopes. Researchers have used similar structures for biological imaging, tracking cellular processes, and studying protein interactions . Investigating its utility as a molecular probe is essential.
Materials Science and Crystal Engineering
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide’s crystal packing and π-π stacking interactions have been studied. Understanding its solid-state properties aids in materials science, including drug formulation and crystal engineering . Researchers can explore its polymorphism and stability.
Safety and Hazards
The safety information for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
N-[4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIVEDRNXMEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

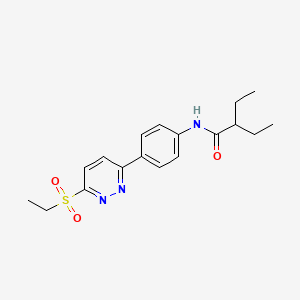
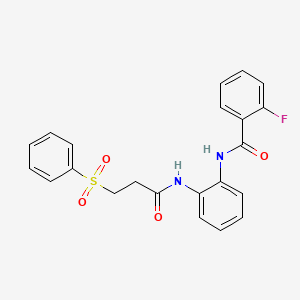
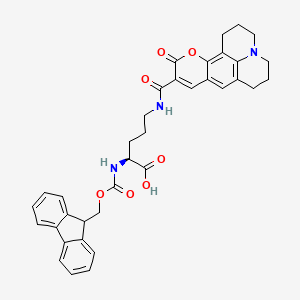
![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)
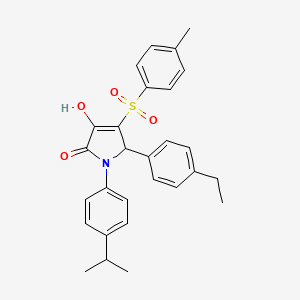
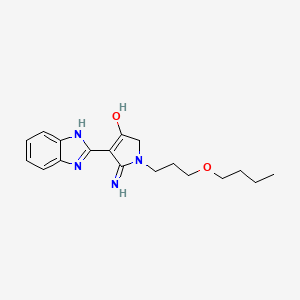
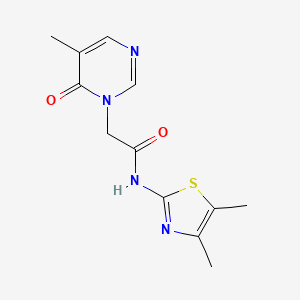
![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648458.png)
![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)
![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)